4-(3-Hydroxypropylamino) vs. 4-Aniline/Phenol Headgroup: Solubility-Relevant Structural Differentiation in the FGFR1 Context
The target compound features a flexible 3-hydroxypropylamino side chain at the pyrimidine 4-position, contrasting with the rigid aromatic 4-aniline/phenol headgroup of the most potent FGFR1-active analogs. In the Gryshchenko et al. (2015) FGFR1 series, the most active compounds were 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC₅₀ 0.16 μM) and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC₅₀ 0.18 μM) [1]. The target compound has not been evaluated in the same FGFR1 assay; however, its primary alcohol side chain is predicted to reduce logP and increase aqueous solubility relative to the phenolic comparator (the phenol analog has MW ~305 vs. 285 for the target compound, with the phenol introducing an additional aromatic ring that increases lipophilicity). This structural feature may render the target compound more suitable for biophysical assay formats requiring higher compound solubility. Direct IC₅₀ data for the target compound against FGFR1 are not publicly available.
| Evidence Dimension | Predicted solubility / logP differentiation based on side-chain structure |
|---|---|
| Target Compound Data | 4-(3-hydroxypropylamino) side chain; MW 285.37; primary alcohol H-bond donor/acceptor |
| Comparator Or Baseline | 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol: 4-(3-hydroxyphenylamino) side chain; MW ~305; phenol introduces additional aromatic ring; FGFR1 IC₅₀ 0.16 μM |
| Quantified Difference | FGFR1 IC₅₀ data unavailable for target compound; structural comparison only |
| Conditions | Structural comparison; FGFR1 kinase inhibition assay (Gryshchenko et al. 2015) for comparator |
Why This Matters
The primary alcohol side chain may offer solubility advantages in aqueous assay buffers compared to the phenol analog, potentially reducing compound precipitation in high-throughput screening formats—a common cause of false negatives.
- [1] Gryshchenko AA, et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015;23(9):2287-2293. doi:10.1016/j.bmc.2014.12.044. View Source
